molecular formula C16H14ClNO3 B14538416 N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide CAS No. 62492-53-9

N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide

Cat. No.: B14538416
CAS No.: 62492-53-9
M. Wt: 303.74 g/mol
InChI Key: NPARAHRLMDBTNE-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group, a chloro substituent, and a methoxy group attached to a phenyl ring, along with an acetamide functional group

Properties

CAS No.

62492-53-9

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

N-(2-benzoyl-4-chloro-5-methoxyphenyl)acetamide

InChI

InChI=1S/C16H14ClNO3/c1-10(19)18-14-9-15(21-2)13(17)8-12(14)16(20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,18,19)

InChI Key

NPARAHRLMDBTNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide typically involves the reaction of 2-benzoyl-4-chloro-5-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methoxyphenyl)acetamide
  • N-(2-Benzoyl-4-chlorophenyl)acetamide
  • N-(2-Benzoyl-5-methoxyphenyl)acetamide

Uniqueness

N-(2-Benzoyl-4-chloro-5-methoxyphenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

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